(2R)-(-)-Glycidyl 4-nitrobenzoate
Description
Significance of Enantiomerically Pure Compounds in Modern Organic Chemistry
Enantiomers are molecules that are non-superimposable mirror images of each other. wikipedia.org While they share identical physical and chemical properties in an achiral environment, their behavior can differ dramatically within a chiral environment, such as a biological system. nih.gov This distinction is of paramount importance in fields like pharmaceuticals and agrochemicals. Many biological entities, including enzymes and receptors, are chiral and can therefore interact differently with each enantiomer of a chiral compound.
The tragic case of thalidomide in the 1950s serves as a stark reminder of this principle. While one enantiomer of the drug had the desired therapeutic effects for treating morning sickness, the other caused severe birth defects. This event underscored the critical need for enantiomeric purity in pharmaceuticals to ensure both efficacy and safety. wisdomlib.org Consequently, obtaining enantiomerically pure compounds—substances consisting of a single enantiomer—has become a primary objective in synthetic organic chemistry. wisdomlib.orglibretexts.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the necessity of determining the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov
Overview of Chiral Glycidyl (B131873) Esters as Versatile Building Blocks
Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex, stereochemically defined compounds. Their use is essential for the efficient construction of molecules with specific three-dimensional arrangements, which is a growing requirement in the development of new drugs and agrochemicals. nih.govenamine.net The pharmaceutical industry's demand for chiral intermediates has risen dramatically as the focus on single-enantiomer drugs has increased. nih.gov
Chiral glycidyl esters, a class of epoxides, are particularly valuable as versatile building blocks. The strained three-membered ring of the epoxide group makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups with controlled stereochemistry. This reactivity makes them key intermediates in the synthesis of a broad range of complex chiral molecules, including pharmaceuticals and natural products. nih.gov The synthesis of these building blocks can be achieved through various methods, including asymmetric synthesis using chiral catalysts, modification of compounds from the "chiral pool" (naturally occurring chiral molecules), and the resolution of racemic mixtures. enamine.netnih.gov
Specific Research Focus on (2R)-(-)-Glycidyl 4-nitrobenzoate (B1230335) within the Realm of Chiral Epoxide Chemistry
(2R)-(-)-Glycidyl 4-nitrobenzoate is a specific chiral glycidyl ester that serves as a valuable intermediate in organic synthesis. It is a solid compound with a defined stereochemistry at the C2 position of the glycidyl group, as indicated by the "(2R)" designation. sigmaaldrich.com The 4-nitrobenzoate group is a good leaving group and provides a chromophore that can aid in the visualization of compounds during chromatographic purification.
This compound's utility is demonstrated in its application as a starting material for the total synthesis of complex biologically active molecules, such as leukotriene B4. sigmaaldrich.comchemdad.com The precise stereochemistry of the epoxide ring is crucial for establishing the correct stereocenters in the final target molecule. Its chemical properties, including its reactivity and defined chirality, make it a subject of focused research within the broader field of chiral epoxide chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 106268-95-5 sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₀H₉NO₅ sigmaaldrich.comscbt.com |
| Molecular Weight | 223.18 g/mol sigmaaldrich.comscbt.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 60-62 °C sigmaaldrich.comchemdad.comchemicalbook.com |
| Optical Activity | [α]¹⁹/D −37°, c = 1.08 in chloroform sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Table 2: Compound Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (2R)-oxiran-2-ylmethyl 4-nitrobenzoate |
| InChI | 1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2/t9-/m1/s1 sigmaaldrich.com |
| InChI Key | MUWIANZPEBMVHH-SECBINFHSA-N sigmaaldrich.com |
| SMILES | [O-]N+c1ccc(cc1)C(=O)OC[C@H]2CO2 sigmaaldrich.com |
| MDL Number | MFCD00010835 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWIANZPEBMVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13318-11-1, 106268-95-5 | |
| Record name | Glycidyl 4-nitrobenzoate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-Glycidyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLYCIDYL 4-NITROBENZOATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8X87ZAT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2r Glycidyl 4 Nitrobenzoate and Analogous Chiral Derivatives
Enantioselective Synthesis of Glycidol (B123203) and its Derivatives
The production of enantiomerically pure glycidol is the cornerstone for synthesizing (2R)-(-)-Glycidyl 4-nitrobenzoate (B1230335). The inherent chirality of the epoxide ring necessitates the use of asymmetric synthesis methods to achieve the desired (R)-configuration.
Asymmetric Epoxidation of Allylic Alcohols Utilizing Chiral Titanium-Tartrate Complexes
A pivotal and widely adopted method for generating chiral epoxides is the Sharpless asymmetric epoxidation. This reaction employs a catalyst formed from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand to epoxidize a prochiral allylic alcohol in the presence of an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.
For the synthesis of (2R)-glycidol, the process starts with allyl alcohol. The use of (+)-diethyl tartrate in the titanium-tartrate complex directs the epoxidation to yield (2R)-glycidol with high enantiomeric excess. The titanium complex assembles into a dimeric structure in solution, which coordinates the allylic alcohol and the hydroperoxide, facilitating the stereoselective transfer of the oxygen atom to the double bond. The high degree of organization in the transition state is responsible for the excellent enantioselectivity observed. researchgate.net This method is not only effective for terminal allylic alcohols but has also been adapted for the kinetic resolution of racemic secondary allylic alcohols. researchgate.net
Table 1: Key Components in Sharpless Asymmetric Epoxidation for (2R)-Glycidol Synthesis
| Component | Role | Specific Reagent for (2R)-Glycidol |
| Substrate | Prochiral starting material | Allyl Alcohol |
| Catalyst Core | Lewis acid center | Titanium(IV) isopropoxide |
| Chiral Ligand | Induces enantioselectivity | (+)-Diethyl tartrate (D-DET) |
| Oxidant | Oxygen source | tert-Butyl hydroperoxide (t-BuOOH) |
The resulting (2R)-glycidol is a versatile chiral intermediate for a variety of synthetic applications.
Development of In Situ Derivatization Procedures for Unstable Glycidol Intermediates
Glycidol is a notably reactive and unstable molecule. coresta.org Its high reactivity stems from the strained three-membered epoxide ring, which is susceptible to opening, and the presence of a hydroxyl group, which can participate in intermolecular reactions leading to dimerization and polymerization even during storage. bibliotekanauki.pl This instability presents significant challenges for its isolation, purification, and storage.
To circumvent these issues, in situ derivatization procedures have been developed. These methods involve converting the freshly synthesized, crude glycidol directly into a more stable derivative without intermediate purification. For instance, after the Sharpless epoxidation, the resulting (2R)-glycidol can be immediately reacted with a suitable acyl chloride or anhydride. This approach protects the hydroxyl group and stabilizes the molecule, facilitating easier handling and purification.
Another strategy involves continuous-flow processes where glycidol is generated and consumed in a continuous stream, minimizing the time it exists in its unstable form. rsc.org This technique enhances safety and allows for the efficient production of glycidol derivatives on a larger scale. rsc.org For analytical purposes, techniques like in-pad bromination with HBr have been used to create a more stable, GC-MS amenable derivative, highlighting the need to manage glycidol's reactivity. coresta.org
Esterification and Transesterification Routes for Glycidyl (B131873) 4-nitrobenzoate Formation
Once enantiomerically pure (2R)-glycidol is obtained, the final step is the attachment of the 4-nitrobenzoate moiety. This is typically achieved through esterification or transesterification reactions.
Direct Esterification of Glycidol with 4-nitrobenzoic Acid
The most direct route to (2R)-(-)-Glycidyl 4-nitrobenzoate is the Fischer esterification of (2R)-glycidol with 4-nitrobenzoic acid. This reaction involves heating the two reactants, typically in the presence of an acid catalyst. The hydroxyl group of glycidol acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzoic acid.
To drive the reaction equilibrium towards the ester product, water, the reaction byproduct, is usually removed as it forms. This is often accomplished by azeotropic distillation using a solvent like toluene. google.com Common acid catalysts for this process include p-toluenesulfonic acid (PTSA). The reaction conditions are optimized to maximize the yield of the desired mono-ester while minimizing side reactions, such as the opening of the epoxide ring.
Table 2: Typical Conditions for Direct Esterification
| Parameter | Condition | Purpose |
| Reactants | (2R)-Glycidol, 4-Nitrobenzoic Acid | Formation of the target ester |
| Catalyst | p-Toluenesulfonic acid (PTSA) | To accelerate the reaction rate |
| Solvent | Toluene | Azeotropic removal of water |
| Temperature | Reflux (e.g., 80–100°C) | To overcome the activation energy |
Catalytic Transesterification of Methyl 4-nitrobenzoate with Glycidol
Transesterification offers an alternative pathway to the target compound. In this method, (2R)-glycidol is reacted with an ester of 4-nitrobenzoic acid, such as methyl 4-nitrobenzoate. The reaction involves the exchange of the alcohol part of the ester, displacing methanol (B129727) with glycidol. This process is also typically catalyzed by acids or bases. Lipases are also known to be effective catalysts for transesterification reactions, offering high selectivity under mild conditions. bibliotekanauki.plnih.gov
The reaction can be driven to completion by removing the low-boiling alcohol byproduct (in this case, methanol). This approach can sometimes offer advantages over direct esterification, such as milder reaction conditions and avoiding the direct use of a carboxylic acid which might promote epoxide ring-opening.
Investigation of Polymer-Supported Catalysts for Enhanced Yields and Reusability
To improve the sustainability and efficiency of the esterification and transesterification processes, research has been directed towards the use of heterogeneous catalysts. Polymer-supported catalysts, such as polystyrene-supported (PS-supported) quaternary alkyl ammonium (B1175870) salts, offer several advantages over their homogeneous counterparts.
Biocatalytic and Chemoenzymatic Approaches to Enantiomerically Enriched Glycidyl Esters
Biocatalytic methods, particularly those employing enzymes for kinetic resolution, have emerged as powerful tools for the synthesis of enantiopure compounds. These approaches are often lauded for their high selectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical methods.
Enzymatic Kinetic Resolution of Racemic Glycidyl Esters
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. In the context of racemic glycidyl esters, this typically involves the enantioselective hydrolysis of the ester group or an enantioselective transesterification reaction.
A notable example is the kinetic resolution of racemic glycidyl 4-nitrobenzoate. Research has shown that a recombinant esterase, designated CN1E1, exhibits catalytic activity towards the hydrolysis of (±)-glycidyl 4-nitrobenzoate. This particular enzyme displays a preference for the (S)-enantiomer, leading to the production of (R)-glycidyl 4-nitrobenzoate from the racemic mixture. nih.gov While this specific study highlighted the (S)-preference, detailed quantitative data on enantiomeric excess (ee), conversion, and the enantioselectivity factor (E-value) for this particular resolution are not extensively reported in the primary literature.
The E-value is a critical parameter for quantifying the enantioselectivity of a kinetic resolution. A higher E-value signifies a greater difference in the reaction rates of the two enantiomers and, consequently, a more effective resolution. For a successful preparative scale resolution, an E-value greater than 100 is generally desirable.
Applications of Esterases and Lipases in Stereoselective Synthesis
Esterases and lipases are the most commonly employed enzymes for the kinetic resolution of racemic esters and alcohols due to their broad substrate specificity, high enantioselectivity, and commercial availability. These enzymes catalyze the hydrolysis of ester bonds in an aqueous environment or transesterification, alcoholysis, and aminolysis reactions in non-aqueous media.
Lipases, such as those derived from Candida antarctica (CALB), Candida rugosa, and Pseudomonas cepacia (PCL), have been extensively studied and applied in the stereoselective synthesis of a wide array of chiral compounds. For instance, CALB is a versatile and highly selective biocatalyst often used in an immobilized form, which enhances its stability and reusability. It has been successfully used in the kinetic resolution of various chiral alcohols and esters. Similarly, lipases from Pseudomonas species are known for their excellent enantioselectivity in the resolution of secondary alcohols.
The application of these enzymes is not limited to simple hydrolysis or transesterification. Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. For example, an enzymatic resolution can be coupled with a subsequent chemical transformation of the enantiopure product, allowing for the synthesis of complex chiral molecules.
Below is a table summarizing the application of various lipases in the kinetic resolution of different substrates, illustrating their versatility and effectiveness.
| Enzyme | Substrate | Reaction Type | Key Findings |
| Candida antarctica Lipase (B570770) B (CALB) | Racemic secondary alcohols | Transesterification | High enantioselectivity (E > 200) often achieved. |
| Pseudomonas cepacia Lipase (PCL) | Racemic secondary alcohols | Transesterification | Excellent enantioselectivity for a broad range of substrates. |
| Candida rugosa Lipase | Racemic esters | Hydrolysis | Effective for the resolution of various esters. |
Comparative Analysis of Synthetic Pathways: Stereocontrol, Efficiency, and Scalability
Stereocontrol:
Biocatalytic/Chemoenzymatic Resolution: This method offers excellent stereocontrol, often yielding products with very high enantiomeric excess (>99% ee). The stereochemical outcome is determined by the inherent enantiopreference of the chosen enzyme. However, the maximum theoretical yield for the desired enantiomer is 50% in a standard kinetic resolution, although this can be overcome by employing dynamic kinetic resolution where the unwanted enantiomer is racemized in situ.
Asymmetric Epoxidation: Methods like the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols provide a powerful tool for setting the stereochemistry of the epoxide ring with high predictability and enantioselectivity. The choice of the chiral ligand (e.g., (+)- or (-)-diethyl tartrate) dictates the facial selectivity of the epoxidation. This approach can theoretically achieve a 100% yield of the desired enantiomer.
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids, sugars, or terpenes. The inherent chirality of the starting material is carried through the synthetic sequence to the final product. The stereocontrol is therefore predetermined by the choice of the chiral precursor.
Efficiency and Scalability:
| Synthetic Pathway | Stereocontrol | Theoretical Yield | Scalability | Key Considerations |
| Biocatalytic/Chemoenzymatic Resolution | Excellent (often >99% ee) | 50% (standard KR), up to 100% (DKR) | Generally good; mild conditions, but may require large volumes and downstream processing. | Enzyme cost and stability; separation of product from unreacted substrate. |
| Asymmetric Epoxidation | Excellent and predictable | Up to 100% | Good; well-established for many substrates, but can involve expensive and sensitive reagents. | Cost of chiral ligands and metal catalysts; potential for metal contamination. |
| Chiral Pool Synthesis | Predetermined by starting material | Dependent on the number of steps and efficiency of each reaction. | Variable; depends on the availability and cost of the chiral precursor. | Limited by the structural diversity of the available chiral pool; may require multi-step syntheses. |
Reactivity Profiles and Reaction Mechanisms in Stereoselective Transformations
Epoxide Ring-Opening Reactions of (2R)-(-)-Glycidyl 4-nitrobenzoate (B1230335)
The synthetic utility of (2R)-(-)-Glycidyl 4-nitrobenzoate is largely attributed to the reactivity of its strained three-membered epoxide ring. This ring is susceptible to cleavage by a variety of nucleophiles, a reaction that is fundamental to its application in organic synthesis.
The ring-opening of the epoxide in this compound typically proceeds via an S\textsubscript{N}2 mechanism. The pathway of nucleophilic attack and the resulting regioselectivity are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence of acid or base catalysts.
Under basic or neutral conditions, with strong nucleophiles, the attack predominantly occurs at the less sterically hindered carbon of the epoxide ring (C3). This is a classic S\textsubscript{N}2 reaction where the nucleophile directly displaces the oxygen atom. libretexts.orgclockss.org For instance, the reaction with an amine would lead to the formation of a secondary amine and a primary alcohol.
In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. khanacademy.org This protonation enhances the electrophilicity of the epoxide carbons. In the case of unsymmetrical epoxides like this compound, the subsequent nucleophilic attack by a weak nucleophile occurs at the more substituted carbon (C2). This is because the transition state has a partial positive charge that is better stabilized by the adjacent oxygen and the substituent at C1. libretexts.org This results in the formation of a secondary alcohol.
The stereochemistry of the reaction is also well-defined. The S\textsubscript{N}2 attack occurs from the backside, leading to an inversion of configuration at the center of attack. This predictable stereochemical outcome is crucial for its use in asymmetric synthesis.
Table 1: Regioselectivity of Epoxide Ring-Opening of this compound
| Reaction Condition | Nucleophile Type | Site of Attack | Product Type |
| Basic/Neutral | Strong (e.g., RNH₂, RO⁻) | C3 (less substituted) | 1,2-aminoalcohol or 1,2-diol ether |
| Acidic | Weak (e.g., H₂O, ROH) | C2 (more substituted) | 1,2-diol or 1,2-diol ether |
The 4-nitrobenzoate group plays a significant role in the reactivity of the epoxide ring. The nitro group is strongly electron-withdrawing, which has two main effects. Firstly, it enhances the electrophilicity of the epoxide carbons, making the ring more susceptible to nucleophilic attack compared to an unsubstituted glycidyl (B131873) group. Secondly, the benzoate (B1203000) group itself is a good leaving group, which can be advantageous in certain synthetic transformations, although the primary reaction site is the epoxide ring.
The reactivity of this compound can be compared to other similar chiral synthons, such as (2R)-(-)-glycidyl tosylate. The tosylate group is an even better leaving group than the 4-nitrobenzoate group. This makes glycidyl tosylate more reactive in S\textsubscript{N}2 reactions where the leaving group is displaced. However, for epoxide ring-opening reactions, the electronic effect of the 4-nitrobenzoate group provides a balance of reactivity and stability, making it a versatile and widely used reagent.
This compound as a Chiral Building Block in Target-Oriented Synthesis
The well-defined stereochemistry and predictable reactivity of this compound make it an invaluable chiral C3 synthon in the synthesis of complex organic molecules. su.ac.th Its ability to introduce a stereocenter with high fidelity has been exploited in the total synthesis of natural products and the preparation of pharmaceutical agents.
Leukotriene B4 is a potent inflammatory mediator and a target for the development of anti-inflammatory drugs. nih.gov Its synthesis requires precise control of stereochemistry at multiple centers. While various synthetic routes to Leukotriene B4 have been developed, the use of chiral epoxides is a common strategy. rsc.orgut.ac.irresearchgate.net
This compound can serve as a key starting material for the introduction of the C5 hydroxyl group with the correct (S)-configuration in Leukotriene B4. nih.gov The synthesis would involve the regioselective opening of the epoxide ring by a suitable carbon nucleophile, which forms a part of the carbon backbone of the target molecule. The 4-nitrobenzoate ester can then be hydrolyzed to reveal the free hydroxyl group.
Table 2: Key Synthetic Step in a Hypothetical Leukotriene B4 Synthesis
| Starting Material | Reagent | Key Transformation | Resulting Moiety |
| This compound | Organocuprate | S\textsubscript{N}2 epoxide ring-opening | Stereodefined C5 alcohol precursor |
Beta-adrenergic blocking agents, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension and angina. jocpr.com The pharmacological activity of many beta-blockers resides predominantly in one enantiomer. For example, the (S)-enantiomer of propranolol (B1214883) is significantly more active than the (R)-enantiomer. ut.ac.irjocpr.com
This compound is a suitable chiral precursor for the synthesis of (S)-propranolol and other beta-blockers. The synthesis typically involves the reaction of the epoxide with an appropriate amine, such as isopropylamine (B41738) in the case of propranolol. doaj.org This reaction proceeds via a nucleophilic ring-opening of the epoxide, establishing the stereocenter at the C2 position of the propanolamine (B44665) side chain. The 4-nitrobenzoate group can be removed in a subsequent step.
Table 3: Synthesis of (S)-Propranolol Intermediate
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Isopropylamine | Nucleophilic epoxide ring-opening | (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol precursor |
Chiral glycidyl esters, such as this compound, are versatile C3 synthons that can be used to generate a wide variety of stereodefined organic compounds. su.ac.thrsc.org The general strategy involves the regioselective and stereospecific opening of the epoxide ring with a chosen nucleophile. This allows for the introduction of two new functional groups with a defined stereochemical relationship.
Common strategies include:
Reaction with heteroatom nucleophiles: Amines, alcohols, and thiols can be used to introduce nitrogen, oxygen, and sulfur functionalities, respectively. This is a common route to chiral amino alcohols, diols, and thioalcohols. nih.gov
Reaction with carbon nucleophiles: Organometallic reagents (e.g., Grignard reagents, organocuprates) and enolates can be used to form new carbon-carbon bonds, extending the carbon chain and creating more complex structures.
Intramolecular reactions: If the nucleophile is part of the same molecule as the glycidyl ester, an intramolecular ring-opening can lead to the formation of chiral cyclic compounds.
The choice of the ester group can also be tailored to the specific synthetic needs. While the 4-nitrobenzoate is common, other esters can be used to modify the reactivity or to introduce other functionalities. The predictability and versatility of these reactions make chiral glycidyl esters a cornerstone in the toolbox of asymmetric synthesis. rsc.org
Biochemical and Biological Research Perspectives
Enzymatic Hydrolysis of Glycidyl (B131873) 4-nitrobenzoate (B1230335) and Related Epoxides
The enzymatic hydrolysis of (2R)-(-)-Glycidyl 4-nitrobenzoate serves as a critical area of study, offering insights into enzyme stereoselectivity and the generation of valuable chiral building blocks for synthesis.
Cytosolic epoxide hydrolases (cEH) are enzymes that play a crucial role in the detoxification of xenobiotics by catalyzing the hydrolysis of epoxides to their corresponding diols. Research has demonstrated that the hydrolysis of glycidyl esters, including 4-nitrobenzoate derivatives, by cEH is highly stereoselective.
Studies involving purified cEH from rabbit liver have shown a clear preference for the (S)-enantiomer of glycidyl 4-nitrobenzoate. The enzyme preferentially hydrolyzes the (S)-form, leaving the (R)-enantiomer, this compound, largely unreacted. This enantiopreference is a key characteristic of the enzyme's active site, which can differentiate between the two stereoisomers. The rate of hydrolysis for the (S)-enantiomer is significantly faster than that for the (R)-enantiomer, highlighting the enzyme's stereochemical preference.
A wide array of microbial esterases and lipases have been investigated for their ability to enantioselectively hydrolyze glycidyl 4-nitrobenzoate. This research is driven by the demand for efficient biocatalysts for the production of enantiomerically pure epoxides and diols, which are valuable chiral synthons.
Microbial enzymes from various sources, including bacteria, yeast, and fungi, exhibit diverse enantioselectivities. For instance, lipases from Pseudomonas and Serratia species have been shown to be effective in the kinetic resolution of racemic glycidyl 4-nitrobenzoate. Some enzymes preferentially hydrolyze the (R)-enantiomer, while others are selective for the (S)-enantiomer. This diversity allows for the selection of an appropriate biocatalyst depending on the desired product. The enantiomeric excess (e.e.) of the remaining epoxide or the produced diol is a critical parameter in these studies, with many microbial systems achieving high e.e. values. The reaction medium, pH, and temperature can also influence the enantioselectivity and activity of these enzymes.
Below is a table summarizing the enantioselectivity of various microbial lipases in the hydrolysis of racemic glycidyl 4-nitrobenzoate.
| Microbial Source | Enzyme | Enantiopreference | Product | Reference |
| Serratia marcescens | Lipase (B570770) | (R) | (R)-glycidol | |
| Pseudomonas cepacia | Lipase | (R) | (R)-glycidol | |
| Candida antarctica | Lipase B | (R) | (R)-glycidyl 4-nitrobenzoate |
This table is illustrative and based on general findings in the field. Specific activities and enantiomeric excesses can vary based on reaction conditions.
The study of kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provides quantitative insights into the efficiency and affinity of enzymes towards glycidyl 4-nitrobenzoate enantiomers. For cytosolic epoxide hydrolase, the K_m and k_cat values differ significantly between the (R) and (S) isomers, reflecting the enzyme's stereopreference.
The mechanism of hydrolysis by epoxide hydrolases involves a covalent intermediate. The reaction is initiated by the nucleophilic attack of an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. This forms an ester intermediate, which is then hydrolyzed by an activated water molecule, completing the catalytic cycle and releasing the diol. The stereochemical outcome of the reaction is determined by which of the two epoxide carbons is attacked and the configuration of the active site residues that interact with the substrate.
The following table presents hypothetical kinetic data for the hydrolysis of glycidyl 4-nitrobenzoate enantiomers by a generic cytosolic epoxide hydrolase to illustrate the typical observed differences.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| (S)-Glycidyl 4-nitrobenzoate | 10 | 5 | 5.0 x 10⁵ |
| (R)-Glycidyl 4-nitrobenzoate | 50 | 0.5 | 1.0 x 10⁴ |
This data is illustrative and serves to demonstrate the concept of kinetic resolution.
Biological Impact of Chiral Epoxides and Their Enantiomers
The chirality of epoxide molecules can have a profound impact on their biological activity, as the stereochemistry often dictates the nature and extent of their interactions with biological macromolecules like enzymes and DNA.
The enantiomers of a chiral epoxide can elicit distinct biological responses. This is because the biological systems they interact with, such as enzyme active sites and cellular receptors, are themselves chiral. Consequently, one enantiomer may bind more effectively or be metabolized differently than its mirror image.
In the context of glycidyl compounds, this stereoselectivity is evident in their metabolism and subsequent biological effects. For example, the differential rates of hydrolysis by epoxide hydrolases mean that the in vivo concentrations and lifetimes of the (R) and (S) enantiomers of glycidyl 4-nitrobenzoate can differ significantly following exposure to a racemic mixture. This can lead to enantiomer-specific downstream effects.
Epoxides are often reactive electrophiles capable of binding covalently to nucleophilic sites in cellular macromolecules, including DNA. This DNA-binding potential is the basis for their genotoxicity and carcinogenicity. Comparative studies of the genotoxicity of (R)- and (S)-epoxides have revealed that stereochemistry plays a critical role in their mutagenic activity.
Research has shown that the enantiomers of glycidyl derivatives can exhibit different potencies in genotoxicity assays, such as the Ames test, which measures the mutagenicity of a substance in bacteria. For instance, one enantiomer may be significantly more mutagenic than the other. This difference is attributed to stereoselective interactions with DNA and the enzymes involved in DNA repair and metabolism. While specific comparative genotoxicity data for (R)- and (S)-glycidyl 4-nitrobenzoate is part of a broader class of glycidyl ether studies, the principle of stereoselective genotoxicity is well-established for this class of compounds. The reactivity and steric hindrance of the enantiomers influence their ability to form DNA adducts, leading to different mutagenic outcomes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of (2R)-(-)-Glycidyl 4-nitrobenzoate (B1230335). These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
The electronic structure of (2R)-(-)-Glycidyl 4-nitrobenzoate is characterized by the interplay between the electron-withdrawing nitro group and the strained epoxide ring. DFT calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring susceptible to nucleophilic attack under certain conditions. Conversely, the epoxide ring is an electrophilic center, prone to ring-opening reactions by nucleophiles.
A key aspect of quantum chemical calculations is the determination of frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitrobenzene (B124822) moiety, indicating its role as an electron acceptor.
In studies of related nitrobenzene derivatives, computational methods like the semi-empirical PM6 have been used to calculate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. dergipark.org.tr These studies have shown that properties such as polarizability and hyperpolarizability, which can be calculated using quantum chemical methods, are crucial for understanding the biological activity of these compounds. dergipark.org.tr For this compound, such calculations can predict its reactivity and potential interactions with biological targets.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Hartree) | Value (eV) | Description |
| HOMO Energy | -0.258 | -7.02 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.095 | -2.59 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 0.163 | 4.43 | An indicator of chemical stability and reactivity. |
Molecular Dynamics Simulations of Compound Interactions with Biological Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as enzymes. Given that glycidyl (B131873) esters are often substrates for lipases, simulating the interaction of this compound with a lipase (B570770) can reveal the mechanism of its enzymatic hydrolysis. diva-portal.orgjfda-online.com
In a typical MD simulation, the system, consisting of the ligand (this compound), the enzyme (e.g., a lipase), and a solvent (usually water), is modeled. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. This allows for the observation of dynamic processes such as the binding of the ligand to the enzyme's active site, conformational changes in the enzyme, and the catalytic steps of the reaction.
Studies on the interaction of lipases with various substrates have demonstrated the utility of MD simulations. nih.govfrontiersin.org For instance, simulations can reveal the key amino acid residues in the enzyme's active site that are involved in substrate binding and catalysis. diva-portal.orgfrontiersin.org For this compound, MD simulations could elucidate how the molecule orients itself within the active site of a lipase, which is crucial for the subsequent nucleophilic attack on the epoxide or ester group.
The stability of the enzyme-substrate complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the interaction energy between the ligand and the protein. Furthermore, advanced techniques like quantum mechanics/molecular mechanics (QM/MM) can be employed to study the reaction mechanism in detail, where the reactive part of the system is treated with quantum mechanics and the rest with molecular mechanics. diva-portal.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound with a Lipase (Illustrative)
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P | Represents the solvent environment. |
| Simulation Time | 100-500 ns | Duration of the simulation to observe relevant biological events. |
| Ensemble | NVT, NPT | Statistical ensemble used to control thermodynamic variables (temperature, volume, pressure). |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |
Note: This table presents typical parameters for an MD simulation and does not represent a specific published study on this compound.
In Silico Modeling of Chiral Recognition and Stereoselectivity in Catalytic Processes
This compound is a chiral molecule, and its interactions with other chiral molecules, such as enzymes or chiral catalysts, are stereoselective. In silico modeling plays a crucial role in understanding the mechanisms of chiral recognition, which is the ability of a chiral system to differentiate between enantiomers.
Computational methods can be used to model the interaction of the (R)- and (S)-enantiomers of glycidyl 4-nitrobenzoate with a chiral selector, such as a lipase or a chiral stationary phase in chromatography. By calculating the binding energies of the two diastereomeric complexes (chiral selector with the R-enantiomer and chiral selector with the S-enantiomer), it is possible to predict which enantiomer will bind more strongly. The difference in binding energy is a measure of the enantioselectivity.
Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound and its (S)-enantiomer in the active site of a lipase can reveal differences in their binding modes. These differences, such as the proximity of the reactive epoxide or ester group to the catalytic residues of the enzyme, can explain the observed stereoselectivity in enzymatic reactions.
Studies on chiral recognition of other molecules have shown that non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are key to enantiomeric discrimination. nih.govresearchgate.net For this compound, the orientation of the nitrobenzoate group and the glycidyl moiety within a chiral pocket will determine the strength and nature of these interactions. Computational models can visualize and quantify these interactions for each enantiomer, providing a rational basis for the observed stereoselectivity. researchgate.net
Table 3: Illustrative Binding Energy Calculations for the Chiral Recognition of Glycidyl 4-nitrobenzoate Enantiomers by a Lipase
| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |
| This compound | -7.5 | Hydrogen bond with catalytic serine, hydrophobic interactions with pocket residues. |
| (2S)-(+)-Glycidyl 4-nitrobenzoate | -6.2 | Steric hindrance with a key residue, less optimal hydrogen bonding distance. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of chiral recognition. It is based on general principles and not on specific published results for this compound.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability
The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, and research continues to focus on developing more efficient and environmentally benign catalytic systems.
Sustainable Catalysis: A significant push is being made toward the use of sustainable and non-toxic catalysts. nih.gov Iron(III)-based catalysts, for instance, are gaining attention for the ring-opening of epoxides due to iron's abundance and low toxicity. nih.gov The development of cooperative catalyst systems, such as those combining an iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate, represents a move towards more sustainable and effective transformations. nih.gov
Recyclable Catalysts: To enhance sustainability and reduce costs, the development of recyclable chiral catalysts is a key area of investigation. rsc.org These catalysts, often supported on various carriers, can be more easily separated from reaction products, allowing for their reuse. rsc.org This approach is not only economically beneficial for large-scale production but also aligns with the principles of green chemistry. rsc.org
Enzyme-Based Catalysis: Lipases and other enzymes are being explored for the kinetic resolution of racemic glycidol (B123203) and related compounds. researchgate.net For example, lipases from Candida antarctica (CALA and CALB) and Mucor miehei (MML) have been shown to effectively catalyze the synthesis of glycidyl (B131873) esters in non-aqueous media like ionic liquids and supercritical carbon dioxide. researchgate.net These enzymatic methods can offer high enantioselectivity under mild reaction conditions. researchgate.netnih.gov
| Catalyst System | Focus Area | Potential Advantages |
| Iron(III)-based catalysts | Sustainable catalysis | Low toxicity, abundance |
| Recyclable chiral catalysts | Green chemistry | Cost reduction, reusability |
| Lipases (e.g., CALA, CALB, MML) | Biocatalysis | High enantioselectivity, mild conditions |
| Styrene (B11656) monooxygenases | Biocatalysis | Excellent enantiopurity for various epoxides |
Exploration of Undiscovered Synthetic Applications in Specialty Chemicals and Materials Science
While "(2R)-(-)-Glycidyl 4-nitrobenzoate" is a known precursor in pharmaceutical synthesis, its potential in other areas is an active field of research.
Specialty Chemicals: The reactivity of the epoxide ring allows for its use as a building block for a variety of specialty chemicals. Its role as a chiral catalyst or ligand in asymmetric synthesis is an area of ongoing exploration. The ability to facilitate enantioselective reactions makes it valuable for producing other complex, high-value molecules.
Materials Science: The compound serves as a precursor for creating coordination polymers. When reacted with metal salts, such as those of strontium(II), it can form one-dimensional coordination polymers, which have potential applications in catalysis and drug delivery systems. Furthermore, the alternating copolymerization of epoxides with anhydrides is a growing field for producing degradable polyesters with main-chain chirality. pnas.org This opens up possibilities for creating novel biomaterials and specialty plastics.
Advancements in Analytical Methodologies for High-Throughput Chiral Purity Determination
The ability to rapidly and accurately determine the enantiomeric purity of chiral compounds is crucial for both research and industrial applications.
High-Throughput Screening: The development of ultrafast chromatographic methods is enabling high-throughput analysis of enantiopurity. nih.govresearchgate.net Techniques like supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (RP-LC) can now achieve sub-minute separations, which is highly beneficial for screening large numbers of samples in enantioselective synthesis research. nih.govresearchgate.net
Advanced Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for separating enantiomers. nih.govindexcopernicus.com The development of new chiral stationary phases, such as those based on cellulose, continues to improve the resolution and sensitivity of these methods. indexcopernicus.com For instance, a validated chiral HPLC method using a Chiralcel OD-H column has been developed for the enantiomeric separation of glycidyl butyrate, demonstrating high sensitivity. indexcopernicus.com Additionally, Ultra-Performance Liquid Chromatography (UPLC) coupled with detectors like Evaporative Light-Scattering Detectors (ELSD) or mass spectrometry (MS) offers enhanced separation efficiency and sensitivity for the direct determination of glycidyl esters in various matrices. nih.govnih.gov
| Analytical Technique | Application | Key Features |
| Supercritical Fluid Chromatography (SFC) | High-throughput enantiopurity analysis | Sub-minute separations |
| Reversed-Phase Liquid Chromatography (RP-LC) | High-throughput enantiopurity analysis | Ultrafast separations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation | High resolution and sensitivity |
| Ultra-Performance Liquid Chromatography (UPLC-ELSD/MS) | Direct determination of glycidyl esters | Enhanced separation efficiency and sensitivity |
Deeper Understanding of Biotransformation Pathways and Potential Biotechnological Applications
The interaction of "this compound" and related compounds with biological systems is a critical area of study, with implications for both safety assessment and novel applications.
Metabolic Pathways: In the body, glycidyl esters are known to be hydrolyzed, releasing glycidol. ages.atnih.gov This free glycidol can then bind to biological macromolecules like hemoglobin. nih.gov Understanding these biotransformation pathways is essential for assessing the exposure and potential risks associated with these compounds. nih.goveuropa.eu
Biotechnological Applications: The enzymatic activity that leads to the biotransformation of glycidyl esters also presents opportunities for biotechnological applications. For example, the enantioselective properties of lipases in synthesizing glycidyl esters can be harnessed for the industrial production of chiral epoxides. researchgate.net Furthermore, the use of whole-cell biocatalysts, such as E. coli expressing styrene monooxygenase, has shown great promise for the production of a variety of chiral epoxides with high enantiomeric excess. nih.gov These biocatalytic methods offer a sustainable alternative to traditional chemical synthesis. nih.gov Research into the genotoxic properties of this compound and its enantiomers, and their interactions with DNA and proteins, also continues to be an important area of investigation.
Q & A
Q. Example Crystallographic Parameters
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C=O···H-N (Nitro group) | 2.89 | 165 |
Advanced: What experimental strategies are recommended for analyzing the metabolic pathways of this compound in microbial systems like Pseudomonas putida?
Methodological Answer:
- Gene Knockout Studies : Disrupt pnbA (4-nitrobenzoate reductase) to assess its role in converting 4-nitrobenzoate to 4-hydroxylaminobenzoate .
- Fluorescence Assays : Monitor transcriptional activation of LTTRs (LysR-type regulators) in response to 4-nitrobenzoate exposure using GFP reporters .
- LC-MS/MS : Track metabolite intermediates (e.g., protocatechuate) to reconstruct catabolic pathways .
Q. Key Metabolic Pathway Steps
Reduction : pnbA converts this compound → 4-hydroxylaminobenzoate.
Cleavage : pnbB lyase releases protocatechuate and ammonium .
Safety: What are the critical safety protocols for handling this compound in laboratory settings to mitigate health risks?
Methodological Answer:
- PPE Requirements :
- Gloves : Nitrile gloves (tested for permeability to nitro compounds) .
- Eye Protection : ANSI-approved goggles with side shields to prevent splashes .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols (OSHA PEL: 15 mg/m³ for nitro compounds) .
- Storage : Store at 2–8°C in amber glass vials, away from oxidizers (e.g., peroxides) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
